molecular formula C20H13BrO4 B3454945 4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE CAS No. 5541-49-1

4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE

Cat. No.: B3454945
CAS No.: 5541-49-1
M. Wt: 397.2 g/mol
InChI Key: NQIPWKPOKFIRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE is an organic compound characterized by the presence of benzoyloxy and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE typically involves the esterification of 4-hydroxy-2-bromophenyl benzoate with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromophenyl group can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

(4-benzoyloxy-3-bromophenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO4/c21-17-13-16(24-19(22)14-7-3-1-4-8-14)11-12-18(17)25-20(23)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIPWKPOKFIRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360353
Record name BAS 00498146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-49-1
Record name BAS 00498146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE
Reactant of Route 3
Reactant of Route 3
4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE
Reactant of Route 4
Reactant of Route 4
4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE
Reactant of Route 5
Reactant of Route 5
4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE
Reactant of Route 6
Reactant of Route 6
4-(BENZOYLOXY)-2-BROMOPHENYL BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.